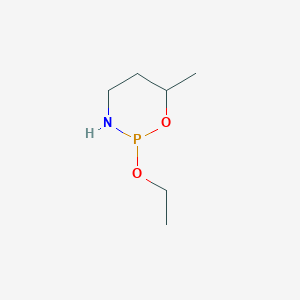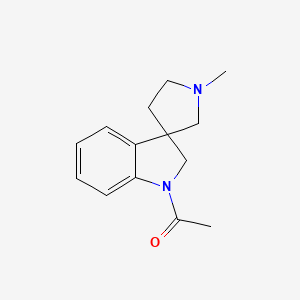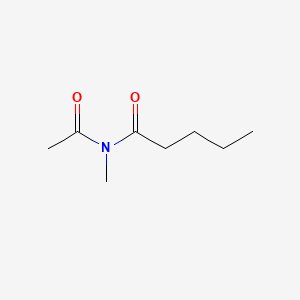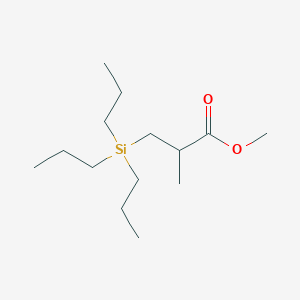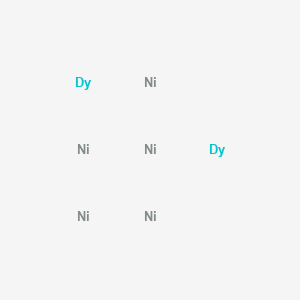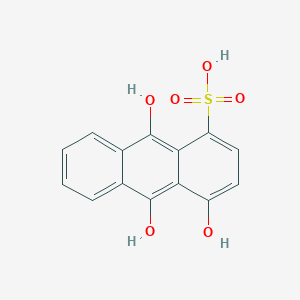
4,9,10-Trihydroxyanthracene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9,10-Trihydroxyanthracene-1-sulfonic acid is an aromatic sulfonic acid derivative of anthracene This compound is characterized by the presence of three hydroxyl groups and one sulfonic acid group attached to the anthracene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,9,10-Trihydroxyanthracene-1-sulfonic acid typically involves the sulfonation of anthracene derivatives. One common method is the reaction of anthracene with sulfuric acid, which introduces the sulfonic acid group into the aromatic ring. The hydroxyl groups can be introduced through subsequent hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve high-speed ball milling (HSBM) of arenes with sodium bisulfate monohydrate (NaHSO4·H2O) in the presence of phosphorus pentoxide (P2O5). This method is advantageous due to its efficiency and the elimination of harmful organic solvents .
Analyse Chemischer Reaktionen
Types of Reactions: 4,9,10-Trihydroxyanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
4,9,10-Trihydroxyanthracene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antioxidant due to its hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,9,10-Trihydroxyanthracene-1-sulfonic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in redox reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These properties enable the compound to interact with biological molecules, potentially modulating pathways involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Anthraquinone-2-sulfonic acid: Similar in structure but lacks the hydroxyl groups.
9,10-Anthraquinone: Lacks both the sulfonic acid and hydroxyl groups.
1,4-Dihydroxyanthraquinone: Contains hydroxyl groups but lacks the sulfonic acid group.
Uniqueness: 4,9,10-Trihydroxyanthracene-1-sulfonic acid is unique due to the combination of hydroxyl and sulfonic acid groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64651-73-6 |
|---|---|
Molekularformel |
C14H10O6S |
Molekulargewicht |
306.29 g/mol |
IUPAC-Name |
4,9,10-trihydroxyanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H10O6S/c15-9-5-6-10(21(18,19)20)12-11(9)13(16)7-3-1-2-4-8(7)14(12)17/h1-6,15-17H,(H,18,19,20) |
InChI-Schlüssel |
AWSKIBVUNUTFCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)S(=O)(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


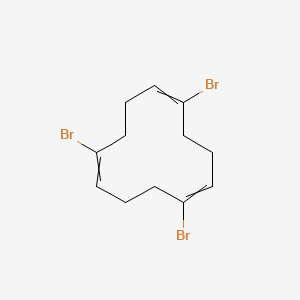
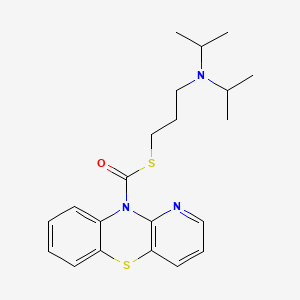
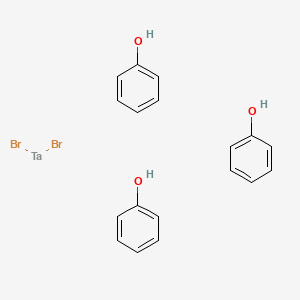
![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)
